(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide

Catalog No.
S1483182
CAS No.
104372-31-8
M.F
C10H15NO3S
M. Wt
229.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azate...

CAS Number

104372-31-8

Product Name

(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide

IUPAC Name

(1R,6R,8R)-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

InChI

InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3/t7-,9-,10-,11?/m1/s1

InChI Key

GBBJBUGPGFNISJ-HPFPYREMSA-N

SMILES

CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C

Synonyms

(4aR,7S,8aR)-Tetrahydro-9,9-dimethyl-4H-4a,7-methano-1,2-oxazirino[3,2-i]-2,1-benzisothiazole 3,3-Dioxide;

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C

Isomeric SMILES

CC1([C@@H]2CC[C@@]13CS(=O)(=O)N4[C@]3(C2)O4)C

Description

The exact mass of the compound (1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Properties and Synthesis

(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide, also known as (1R)-(-)-(10-camphorsulfonyl)oxaziridine, is a chiral sulfinamide molecule. It is a white crystalline solid that is soluble in many organic solvents.

The synthesis of (1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide has been described in several scientific publications. One common method involves the reaction of camphorsulfonyl chloride with an appropriate amine precursor. [, 2]

Potential Applications

(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide is being investigated for its potential applications in various scientific research fields, including:

  • Asymmetric catalysis: Due to its chirality, (1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide has been explored as a catalyst for asymmetric reactions, where it can control the formation of one enantiomer over another.
  • Material science: This molecule is also being studied for its potential use in the development of new materials with unique properties, such as self-assembling structures and functional polymers.

The compound (1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide is a complex organic molecule characterized by its unique tetracyclic structure. It is composed of carbon, nitrogen, oxygen, and sulfur atoms, with the molecular formula C10H15NO3SC_{10}H_{15}NO_3S and a molecular weight of approximately 215.30 g/mol . The compound features a thia and oxa bridge within its tetracyclic framework, contributing to its potential biological activity and applications in medicinal chemistry.

The chemical reactivity of this compound can be explored through various reactions typical for similar tetracyclic structures. Potential reactions may include:

  • Nucleophilic substitutions at the nitrogen or sulfur centers.
  • Oxidation reactions, particularly involving the sulfur atom.
  • Ring-opening reactions under specific conditions, which could lead to derivatives with altered biological properties.

These reactions can be influenced by the presence of functional groups attached to the core structure.

Research indicates that compounds similar to (1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide exhibit various biological activities including antimicrobial and antitumor effects. The unique structural features may allow for interactions with biological targets such as enzymes or receptors, potentially leading to therapeutic applications.

The synthesis of this compound can involve several steps:

  • Formation of the tetracyclic core through cyclization reactions involving appropriate precursors.
  • Functionalization to introduce the dimethyl and oxa groups.
  • Dioxo formation, which may involve oxidation steps.

Specific synthetic routes can vary based on starting materials and desired yields but generally require careful control of reaction conditions to ensure the integrity of the stereochemistry.

The potential applications of (1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide include:

  • Pharmaceutical development, particularly for drugs targeting infections or cancer.
  • Chemical biology, where it may serve as a probe for studying biological processes.
  • Material science, where its unique properties could be harnessed in creating novel materials.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Key areas of focus may include:

  • Binding affinity studies with target proteins or enzymes.
  • Cellular uptake assays to determine bioavailability.
  • Toxicity assessments to evaluate safety profiles.

These studies help elucidate the mechanism of action and potential therapeutic benefits.

Several compounds share structural similarities with (1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide:

Compound NameMolecular FormulaUnique Features
5-Ethyl-8,8-dimethyl-1-oxa-4-azaspiro[5.5]undecaneC13H25NOC_{13}H_{25}NOSpirocyclic structure
(1S,6R,8S)-11,11-dimethyl-3,3-dioxo-5-oxaC10H13NO4C_{10}H_{13}NO_4Dioxo functionality
(1R)-7-methylthio-(1S)-2-(methylamino)cyclopentanC9H15NSC_{9}H_{15}NSContains a thiol group

These compounds highlight the diversity in structural modifications that can influence biological activity and chemical properties while maintaining some core characteristics that define their class.

The uniqueness of (1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide lies in its specific arrangement of functional groups and stereochemistry that may confer distinct pharmacological profiles compared to these similar compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Exact Mass

229.07726451 g/mol

Monoisotopic Mass

229.07726451 g/mol

Heavy Atom Count

15

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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